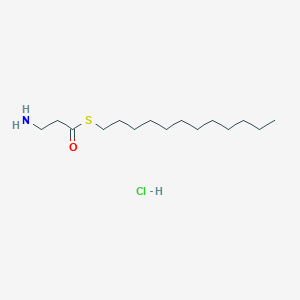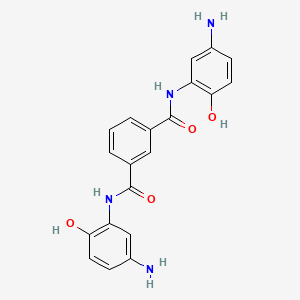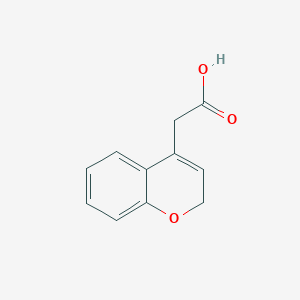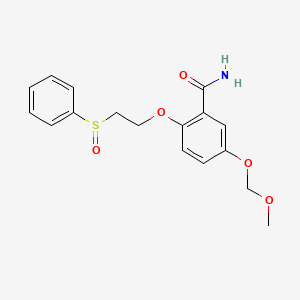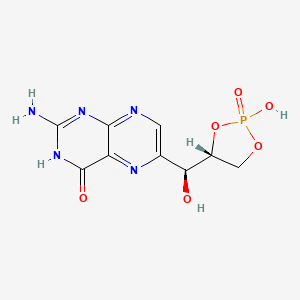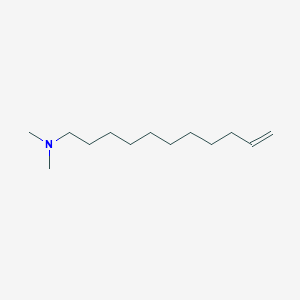
N,N-Dimethyl-10-undecen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-10-undecen-1-amine is an organic compound with the molecular formula C13H27N It is a tertiary amine with a long aliphatic chain and a terminal double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-10-undecen-1-amine can be synthesized through the reaction of 11-bromo-1-undecene with N,N-dimethylamine. The process involves dissolving 11-bromo-1-undecene in toluene and adding a 50 wt% N,N-dimethylamine solution in tetrahydrofuran (THF). The mixture is stirred at 60°C for two days. After the reaction, the mixture is extracted with saturated sodium bicarbonate solution and distilled water. The organic layer is dried over sodium sulfate, filtered, and concentrated by evaporating the solvent under vacuum. The resulting colorless liquid is dried in vacuo at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-10-undecen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as this compound oxide.
Reduction: Saturated amines like N,N-dimethylundecylamine.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-10-undecen-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound can be used in the study of biological membranes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-10-undecen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, affecting their activity and function. The double bond in the aliphatic chain can also participate in chemical reactions, further influencing the compound’s biological and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
10-Undecen-1-amine: Similar structure but lacks the N,N-dimethyl groups.
N,N-Dimethylhexan-1-amine: Shorter aliphatic chain but similar functional groups.
N,N-Dimethyl-2-propen-1-amine: Contains a shorter chain and a different position of the double bond.
Uniqueness
N,N-Dimethyl-10-undecen-1-amine is unique due to its long aliphatic chain with a terminal double bond and the presence of two methyl groups on the nitrogen atom. This structure provides distinct chemical and physical properties, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
34832-45-6 |
|---|---|
Fórmula molecular |
C13H27N |
Peso molecular |
197.36 g/mol |
Nombre IUPAC |
N,N-dimethylundec-10-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4H,1,5-13H2,2-3H3 |
Clave InChI |
KQPNDANLVGDRQS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



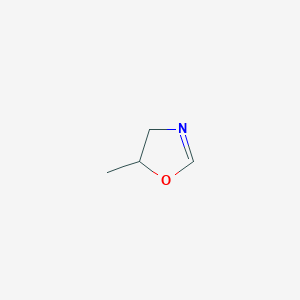
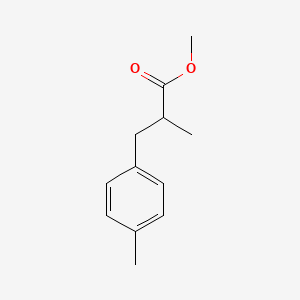
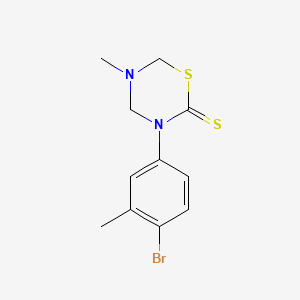
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)

